![molecular formula C6H5BrN2O B14760344 (E)-6-bromopicolinaldehyde oxime](/img/structure/B14760344.png)
(E)-6-bromopicolinaldehyde oxime
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Overview
Description
(E)-6-bromopicolinaldehyde oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 6-bromopicolinaldehyde, a brominated derivative of picolinaldehyde. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromopicolinaldehyde oxime typically involves the condensation of 6-bromopicolinaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under mild acidic or neutral conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:
6-bromopicolinaldehyde+hydroxylamine→(E)-6-bromopicolinaldehyde oxime
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromopicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-6-bromopicolinaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-6-bromopicolinaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-bromopicolinaldehyde: The parent aldehyde from which the oxime is derived.
Picolinaldehyde oxime: A non-brominated analog.
Other brominated oximes: Compounds with similar structures but different substitution patterns.
Uniqueness
(E)-6-bromopicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H5BrN2O |
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Molecular Weight |
201.02 g/mol |
IUPAC Name |
(NE)-N-[(6-bromopyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-3-1-2-5(9-6)4-8-10/h1-4,10H/b8-4+ |
InChI Key |
XZGKHHLLUFDXIB-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)/C=N/O |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=NO |
Origin of Product |
United States |
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